molecular formula C3H7ClHgO B1677994 2-Methoxyethylmercury chloride CAS No. 123-88-6

2-Methoxyethylmercury chloride

Cat. No. B1677994
CAS RN: 123-88-6
M. Wt: 295.13 g/mol
InChI Key: VJTAZCKMHINUKO-UHFFFAOYSA-M
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Description

2-Methoxyethylmercury chloride, also known as MEMC, is a mercury compound that was used as a fungicide . Its IUPAC name is (2-methoxyethyl)mercuric chloride and its CAS Registry Number is 123-88-6 . The molecular formula is C3H7ClHgO .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 2-Methoxyethylmercury chloride. It is considered an obsolete fungicide and may still be available in some countries .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethylmercury chloride is represented by the formula C3H7ClHgO . The compound does not exhibit isomerism . The International Chemical Identifier (InChI) is InChI=1S/C3H7O.ClH.Hg/c1-3-4-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 .

Safety And Hazards

2-Methoxyethylmercury chloride is toxic by ingestion and emits highly toxic fumes when heated to decomposition . It is moderately toxic to birds and fish, and has a high oral mammalian toxicity. It is also carcinogenic and is a reproduction/developmental toxin .

Future Directions

Given its toxicity and the hazards it presents, 2-Methoxyethylmercury chloride is considered an obsolete fungicide . Its use has been phased out in many countries due to the severe adverse human health effects associated with mercury . Future research may focus on finding safer alternatives for use in agriculture.

properties

IUPAC Name

chloro(2-methoxyethyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.ClH.Hg/c1-3-4-2;;/h1,3H2,2H3;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTAZCKMHINUKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClHgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethylmercury chloride

CAS RN

123-88-6
Record name (Methoxyethyl)mercury chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methoxyethylmercury chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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